![molecular formula C18H31IN4O5S B3121766 Biotin-PEG2-C2-iodoacetamide CAS No. 292843-75-5](/img/structure/B3121766.png)
Biotin-PEG2-C2-iodoacetamide
Overview
Description
Biotin-PEG2-C2-iodoacetamide is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . The iodoacetyl group reacts with reduced thiols (sulfhydryl groups,—SH) at alkaline pH to form stable thioether bonds .Molecular Structure Analysis
The molecular weight of this compound is 542.43 . Its molecular formula is C18H31IN4O5S .Chemical Reactions Analysis
The iodoacetyl group in this compound reacts with reduced thiols (sulfhydryl groups,—SH) at alkaline pH to form stable thioether bonds .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored at 4°C and protected from light .Scientific Research Applications
Universal Probes for Simultaneous Detection
Biotin-PEG-linked constructs, like gold nanoparticle probes, have been effectively used for the simultaneous detection of proteins and nucleic acids. These probes enable sensitive detection of biomarkers, important for diagnosing diseases, especially when sample amounts are limited (Scott et al., 2017).
Cancer-Targeted Drug Delivery
Biotin-PEG-based polymeric micelles have been developed for targeted cancer therapy. These micelles enhance cancer cell uptake and release anticancer drugs in response to the protease MMP-2, inducing apoptosis in cancer cells (Chen et al., 2015).
Stimuli-Sensitive Pharmaceutical Nanocarriers
Targeted long-circulating liposomes and micelles modified with biotin have been created for targeted drug delivery. These carriers are responsive to local stimuli such as decreased pH values found in tumors, enhancing drug delivery to specific cells or organs (Sawant et al., 2006).
Specific Protein Binding Detection
Nanotube field-effect transistor devices coated with biotin-PEG polymers have been used to detect protein binding, demonstrating the potential for sensitive biosensors in medical diagnostics (Star et al., 2003).
Nanoparticle and Thin Film Functionalization
Biotin-PEG compounds are instrumental in functionalizing nanoparticles and thin films for bioimaging and biosensing applications. Such functionalization offers specific targeting capabilities, crucial for advanced diagnostic technologies (Selegård et al., 2010).
Enhancing Anticancer Efficacy
Biotin-PEG conjugates have been used to increase the efficacy of anticancer drugs. They enhance the drug's toxicity and induce apoptosis more significantly, suggesting a promising approach for targeted cancer therapy (Minko et al., 2002).
Mechanism of Action
Target of Action
Biotin-PEG2-C2-iodoacetamide is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the protein of interest . The E3 ubiquitin ligase is responsible for transferring ubiquitin to the protein of interest, marking it for degradation .
Mode of Action
The compound works by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, the compound can selectively degrade target proteins .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the function of the degraded protein .
Future Directions
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGLKVINXNMNJX-ZQIUZPCESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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